molecular formula C17H14FN3O2 B2567749 [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937606-50-3

[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2567749
CAS RN: 937606-50-3
M. Wt: 311.316
InChI Key: RXOFCKLUEPDJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, also known as CPFPA, is a compound of interest in the scientific community due to its potential applications in research and development. CPFPA is an aromatic carboxylic acid that belongs to the family of pyrazolo[3,4-b]pyridin-1-yl compounds. It is a white, crystalline solid that is soluble in water and other organic solvents. CPFPA has a molecular weight of 270.26 g/mol and a melting point of 118-120 °C.

Scientific Research Applications

Synthesis and Biological Activities

A study outlined an efficient one-pot synthesis for preparing pyrazolo[3,4-b]pyridine derivatives, showcasing their antibacterial and antifungal activities against various bacteria and fungi strains. Additionally, some synthesized compounds demonstrated notable antitumor activity against a liver cell line, highlighting their potential in medical research and treatment development (El-Borai et al., 2012).

Synthesis Methodologies

Microwave Irradiation in Multi-component Reactions

The use of microwave irradiation in multi-component reactions for synthesizing pyrazolo[3,4-b]pyridine derivatives presents an innovative approach, offering a more efficient and potentially environmentally friendly alternative to conventional synthesis methods. This technique not only streamlines the synthesis process but also opens new avenues for the rapid production of these compounds, which could be crucial in expediting research and development in pharmaceutical and medicinal chemistry (El-Borai et al., 2012).

Versatility in Synthesis

A different study emphasized the versatile nature of a three-component coupling reaction involving a ketone, an aldehyde, and a 3-aminopyrazole. The methodology's adaptability was highlighted by its applicability in synthesizing a range of bicyclic systems like thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, among others. The ability to decorate scaffolds in a single step makes this approach particularly attractive for creating combinatorial libraries, a crucial resource in drug discovery and development (Almansa et al., 2008).

Structural Characterization and Crystal Structures

Detailed structural characterization and crystal structure determination were performed for various pyrazole compounds, offering valuable insights into the molecular geometry and potential interaction mechanisms of these molecules. Understanding the dihedral angles and molecular conformations is essential for predicting the behavior of these compounds in biological systems and for designing molecules with desired properties (Loh et al., 2013).

properties

IUPAC Name

2-[3-cyclopropyl-4-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-12-5-3-10(4-6-12)13-7-8-19-17-15(13)16(11-1-2-11)20-21(17)9-14(22)23/h3-8,11H,1-2,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOFCKLUEPDJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=C(C=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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